
Nexturastat A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ネクスタタットAは、ヒストン脱アセチル化酵素6(HDAC6)の強力で選択的な阻害剤です。ヒストン脱アセチル化酵素6は、ヒストンや非ヒストンタンパク質からアセチル基を除去することにより、遺伝子発現とタンパク質活性の調節において重要な役割を果たす酵素です。 ネクスタタットAは、アポトーシス(プログラムされた細胞死)を誘導し、薬剤耐性を克服することで、多発性骨髄腫などの血液がんの治療に大きな可能性を示しています .
準備方法
ネクスタタットAは、アリル尿素ヒストン脱アセチル化酵素阻害剤の構造修飾を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
アリル尿素コアの形成: この手順は、アリルイソシアネートとアミンを反応させてアリル尿素コアを形成することを含みます。
官能基の導入: 様々な官能基が、置換反応によってアリル尿素コアに導入され、化合物の選択性と効力を高めます。
化学反応の分析
Structural Modifications for Enhanced Selectivity
Modifications to the urea linker and cap group have been explored to improve HDAC6 selectivity:
Enzyme Inhibition Mechanism
This compound binds HDAC6 through:
-
Zn²⁺ coordination via hydroxamate C=O.
-
π-Stacking interactions between benzyl linker and Phe583/Phe643 .
Docking Data :
Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (μM) | Selectivity Index (HDAC6/1) |
---|---|---|---|
This compound | 5.2 | 3.02 | 580 |
Oxa Analogue 4a | 0.504 | 0.861 | 24 |
Key Cellular Reactions
-
Acetylation Dynamics : Induces α-tubulin hyperacetylation (EC₅₀ = 14.3 μM in B16 melanoma cells) without affecting histone H3 acetylation .
-
Apoptosis Pathway : Activates caspase-3/7 via HDAC6 inhibition, reducing melanoma cell viability (GI₅₀ = 14.3 μM) .
Cytotoxicity Data :
Cell Line | Treatment | Acetyl α-Tubulin (Fold Change) | Viability Reduction (%) |
---|---|---|---|
B16 Melanoma | 100 μM, 48 hr | 4.2x | 78% |
Multiple Myeloma | 10 μM, 72 hr | 3.8x | 65% |
Comparative Reactivity with Analogues
This compound derivatives exhibit distinct reactivity profiles:
Compound | Key Feature | HDAC6 IC₅₀ (nM) | Selectivity vs HDAC1 |
---|---|---|---|
7b | 4-hydroxybutyl side chain | 0.730 | 35x |
14a | Retro-hydroxamate ZBG | 0.021 | 472x |
4d | Indazole cap group | 0.861 | 24x |
Solubility and Stability
Property | Value |
---|---|
Solubility (DMSO) | ≥16.3 mg/mL |
Stability | >1 month at -20°C |
LogP | 2.61 (Consensus) |
科学的研究の応用
Nexturastat A has a wide range of scientific research applications, including:
Cancer Research: this compound has shown significant potential in the treatment of multiple myeloma by inducing apoptosis and overcoming drug resistance. .
Epigenetic Therapy: this compound is used in epigenetic therapy to modulate gene expression by inhibiting histone deacetylase 6.
Immunotherapy: This compound has been shown to enhance the effectiveness of immune checkpoint blockade therapies, such as PD-1 immune blockade, by modulating the tumor microenvironment and improving immune responses
Nanoparticle-based Therapy: This compound has been incorporated into nanoparticles for combined photothermal and epigenetic therapy, demonstrating improved survival in melanoma-bearing mice.
作用機序
ネクスタタットAは、ヒストン脱アセチル化酵素6を選択的に阻害することでその効果を発揮します。この阻害は、アセチル化タンパク質の蓄積につながり、遺伝子発現とタンパク質活性を変化させる可能性があります。関与する分子標的と経路には、以下が含まれます。
ヒストンアセチル化: ヒストン脱アセチル化酵素6の阻害は、ヒストンのアセチル化を増加させ、クロマチン構造と遺伝子発現の変化につながります。
非ヒストンタンパク質アセチル化: ネクスタタットAは、α-チューブリンなどの非ヒストンタンパク質のアセチル化にも影響を与え、細胞構造と機能に影響を与える可能性があります
免疫調節: ネクスタタットAは、腫瘍微小環境における免疫調節タンパク質の発現を調節し、免疫応答を強化し、腫瘍増殖を抑制します.
類似化合物との比較
ネクスタタットAは、他のヒストン脱アセチル化酵素と比較して、ヒストン脱アセチル化酵素6に対する高い選択性で独特です。類似化合物には、以下が含まれます。
リコリノスタット: がんやエピジェネティック療法で同様の用途を持つ、別の選択的なヒストン脱アセチル化酵素6阻害剤.
チューバスタチンA: 神経保護と抗炎症作用のために研究で使用される、選択的なヒストン脱アセチル化酵素6阻害剤.
ACY-1215: 多発性骨髄腫やその他の癌の治療の可能性について研究されている、選択的なヒストン脱アセチル化酵素6阻害剤.
生物活性
Nexturastat A is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression, cell proliferation, and apoptosis. Its development was based on structural modifications of aryl urea HDAC inhibitors, resulting in a compound with significant biological activity against HDAC6.
Biological Activity
This compound exhibits high potency and selectivity for HDAC6, with an IC50 value of 5.2 nM , making it one of the most effective HDAC6 inhibitors available. In addition to its primary target, it also shows varying degrees of inhibition against other HDAC isoforms, with IC50 values ranging from 0.954 μM to 11.7 μM for HDAC1 to HDAC11 respectively .
The primary mechanism through which this compound exerts its effects is by increasing the acetylation of α-tubulin without significantly affecting histone acetylation levels. This selective action is crucial as it allows for modulation of cellular pathways involved in cancer progression and immune response without the broad side effects associated with pan-HDAC inhibitors .
In Vitro Studies
This compound has been shown to suppress cell proliferation and promote apoptosis in various cancer cell lines, particularly B16 murine melanoma cells. The compound demonstrated a GI50 value of 14.3 μM , indicating its efficacy in inhibiting tumor growth .
Table: this compound's Inhibition Profile Against Different HDAC Isoforms
HDAC Isoform | IC50 (μM) |
---|---|
HDAC1 | 3.02 |
HDAC2 | 6.92 |
HDAC3 | 6.68 |
HDAC4 | 9.39 |
HDAC5 | 11.7 |
HDAC6 | 0.0052 |
HDAC7 | 4.46 |
HDAC8 | 0.954 |
HDAC9 | 6.72 |
HDAC10 | 7.57 |
HDAC11 | 5.14 |
In Vivo Studies
Recent studies have highlighted the potential of this compound in enhancing anti-tumor immune responses when used in conjunction with immune checkpoint inhibitors such as PD-1 blockade. In vivo experiments have shown that this compound not only reduces tumor growth in murine models but also increases the infiltration of CD8+ T cells and NK cells within tumors .
Case Study: Combination Therapy with PD-1 Blockade
A study demonstrated that combining this compound with PD-1 immune blockade resulted in:
- Significant reduction in tumor growth compared to either treatment alone.
- Enhanced infiltration of immune cells into tumors.
- Downregulation of PD-L1 and other negative checkpoint pathways within the tumor microenvironment .
Future Directions and Analog Development
Research continues into developing analogs of this compound that may offer improved selectivity and potency against HDAC6. For instance, oxa analogues have been synthesized which exhibit enhanced anti-proliferative properties compared to this compound itself, suggesting a promising avenue for further drug development .
特性
IUPAC Name |
4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXMCPARMXZQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403783-31-2 |
Source
|
Record name | Nexturastat A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。